The compound "2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole" is a derivative of benzoxazole, a class of compounds known for their diverse biological activities. Benzoxazole derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly as antitumor agents. The structural modifications on the benzoxazole scaffold, such as the introduction of amino and methoxy groups, have been shown to significantly influence the biological properties of these compounds.
The antitumor properties of benzoxazole derivatives are well-documented. For example, 2-(4-Aminophenyl)benzothiazoles have been shown to generate DNA adducts in sensitive tumor cells, which is a critical step in executing their antitumor activity3. The ability to form DNA adducts selectively in tumor cells makes these compounds promising candidates for cancer therapy. Additionally, the synthesis of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes has yielded potent antitubulin agents that inhibit tubulin polymerization and induce apoptosis, further highlighting the potential of benzoxazole derivatives in cancer treatment4.
Benzoxazole derivatives have also been explored for their antimicrobial properties. Novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have demonstrated significant in vitro antimicrobial activity, with some derivatives showing excellent activity compared to others7. This suggests that "2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole" could potentially be developed as an antimicrobial agent.
The inhibition of tubulin polymerization is a common mechanism of action for antimitotic agents. Compounds such as 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles have been synthesized to target the colchicine site of tubulin, leading to cell cycle arrest and apoptosis5. Given the structural similarities, "2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole" may also serve as a microtubule targeting agent, with potential applications in cancer therapy.
Benzoxazole derivatives have been utilized in the synthesis of oligodeoxyribonucleotides. The 3-methoxy-4-phenoxybenzoyl group, for example, has been used for the protection of exocyclic amino groups of nucleosides, demonstrating high selectivity and stability, which are advantageous for the synthesis of oligodeoxyribonucleotides on solid support6. This application could be relevant for "2-(3-Amino-4-methoxyphenyl)-5-phenylbenzoxazole" in the field of molecular biology and genetic engineering.
3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole is a complex organic compound belonging to the benzoxazole family, which is known for its diverse biological activities. This compound features a benzoxazole core with an amino group and a methoxy group, contributing to its potential pharmacological properties. The benzoxazole derivatives have been extensively studied for their applications in medicinal chemistry, particularly as anticancer agents and enzyme inhibitors.
Benzoxazoles are classified as heterocyclic compounds containing an oxygen and nitrogen atom in the ring structure. The specific compound, 3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole, can be derived from various synthetic routes involving 2-aminophenol and appropriate aldehydes or ketones. This compound is often synthesized for its potential applications in pharmaceuticals, particularly in targeting specific biological pathways.
The synthesis of 3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole can be achieved through several methods:
The molecular structure of 3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole consists of a benzoxazole ring fused with an amino group at the 3' position and a methoxy group at the 4' position, along with a phenyl substituent at the 2-position. The molecular formula can be represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Key Structural Features:
The primary chemical reactions involving 3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole include:
The mechanism of action for compounds like 3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole typically involves:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity by identifying characteristic peaks corresponding to different functional groups within the molecule .
3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole has several notable applications:
The systematic IUPAC name for this compound is 2-Methoxy-5-(5-phenyl-1,3-benzoxazol-2-yl)aniline, reflecting its core benzoxazole scaffold substituted at the 2-position with a 3-amino-4-methoxyphenyl group and at the 5-position with a phenyl group. The benzoxazole system (fused benzene and oxazole rings) is prioritized as the parent heterocycle, with substituents numbered to minimize locants [1] [5].
Alternative naming conventions include:
Table 1: Nomenclature Summary
| Naming Style | Designation |
|---|---|
| IUPAC Systematic | 2-Methoxy-5-(5-phenyl-1,3-benzoxazol-2-yl)aniline |
| Functional Group Order | 5-(5-Phenyl-1,3-benzoxazol-2-yl)-2-methoxyaniline |
| Common Synonym | 3'-Amino-4'-methoxy-phenyl-2-(p-phenyl)-benzoxazole |
Structural Representation:
COc1ccc(cc1N)c1nc2c(o1)ccc(c2)c1ccccc1 [2] ORQCVARUEKAYEL-UHFFFAOYSA-N (standardized stereochemistry identifier) [2] Molecular Formula: C₂₀H₁₆N₂O₂ [1] [5]Molecular Weight: 316.35 g/mol [1] [7]
Table 2: Experimental and Predicted Physicochemical Properties
| Property | Value | Conditions/Remarks |
|---|---|---|
| Density | 1.234 g/cm³ | Predicted [1] [5] |
| Boiling Point | 508.4 °C | At 760 mmHg [1] [5] |
| Flash Point | 261.3 °C | [1] [9] |
| LogP (Partition Coefficient) | 4.00–5.33 | pH 7.4; experimental variability [1] [2] [5] |
| Polar Surface Area (PSA) | 61.28 Ų | Computed [1] [2] |
| Refractive Index | 1.659 | [5] |
| Vapor Pressure | 0 mmHg | 25 °C [5] |
Spectral Characterization:
Solubility & Stability:
The compound exhibits conformational isomerism but lacks stereoisomers due to its planar structure and absence of chiral centers. Key considerations:
Rotational Isomers:
Tautomerism:
Table 3: Isomeric Possibilities Summary
| Isomer Type | Possible Forms | Stability/Notes |
|---|---|---|
| Conformational | Coplanar vs. orthogonal phenyls | Coplanar favored for conjugation |
| Prototropic Tautomers | None | Fixed benzoxazole electronic structure [8] |
| Geometric Isomers | None | No restricted double bonds or stereocenters |
Electronic Effects:
No experimental evidence supports significant tautomeric equilibria or stable isomeric variants under ambient conditions, as confirmed by the compound’s invariant spectral signatures [7].
CAS No.: 5875-50-3
CAS No.: 7782-76-5
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.:
CAS No.: 2435-59-8